3-(Methoxymethyl)piperidin-1-amine

Physicochemical profiling Ionization state Lead optimization

3-(Methoxymethyl)piperidin-1-amine (CAS 1690528-89-2) is a functionalized N-aminopiperidine distinguished by a methoxymethyl substituent at the 3-position of the piperidine ring. The compound belongs to a class of heterocyclic amines that serve as modular synthetic intermediates in medicinal chemistry, where both the primary N-amino group and the methoxymethyl side chain offer independent handles for downstream derivatization.

Molecular Formula C7H16N2O
Molecular Weight 144.21 g/mol
Cat. No. B15293407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxymethyl)piperidin-1-amine
Molecular FormulaC7H16N2O
Molecular Weight144.21 g/mol
Structural Identifiers
SMILESCOCC1CCCN(C1)N
InChIInChI=1S/C7H16N2O/c1-10-6-7-3-2-4-9(8)5-7/h7H,2-6,8H2,1H3
InChIKeyNVZCACWYKROPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxymethyl)piperidin-1-amine – A Versatile N-Amino Piperidine Building Block for Lead Optimization


3-(Methoxymethyl)piperidin-1-amine (CAS 1690528-89-2) is a functionalized N-aminopiperidine distinguished by a methoxymethyl substituent at the 3-position of the piperidine ring. The compound belongs to a class of heterocyclic amines that serve as modular synthetic intermediates in medicinal chemistry, where both the primary N-amino group and the methoxymethyl side chain offer independent handles for downstream derivatization . Its molecular formula is C₇H₁₆N₂O with a molecular weight of 144.21 g/mol, placing it within the favorable low-molecular-weight range for central nervous system (CNS) drug discovery programs . Unlike simple 1-aminopiperidine, the 3-methoxymethyl substituent introduces conformational constraint and modulates the electronic and lipophilicity profile of the piperidine core, making this compound a strategically distinct building block rather than a generic intermediate.

Why Generic Substitution of 3-(Methoxymethyl)piperidin-1-amine Can Compromise SAR and Physicochemical Profiles


Substituting 3-(Methoxymethyl)piperidin-1-amine with its positional isomers (2- or 4-methoxymethyl) or with the 3-methoxy analog predictively alters key molecular properties including pKa, lipophilicity (XlogP), hydrogen bonding capacity, and conformational flexibility [1]. These differences directly impact the protonation state at physiological pH, passive membrane permeability, and the three-dimensional presentation of pharmacophoric elements when the compound is incorporated into larger molecular architectures. Furthermore, literature precedent in CNS drug discovery demonstrates that the methoxymethyl substituent was specifically selected over methoxy and other alkoxy groups to fine-tune lipophilicity and mitigate off-target liabilities such as CYP2D6 inhibition, hERG channel block, and phospholipidosis [2]. Generic interchange without experimental validation therefore risks both altered biological activity and unpredictable ADME/Tox profiles in downstream candidates. The quantitative evidence below substantiates that these structural differences translate into measurable, decision-relevant differentiation for procurement and lead optimization.

Product-Specific Quantitative Evidence Guide for 3-(Methoxymethyl)piperidin-1-amine


Predicted pKa Disparity Between 3- and 4-(Methoxymethyl)piperidin-1-amine Positional Isomers Affects Ionization State and Bioavailability

The predicted pKa of the 4-methoxymethyl positional isomer is 8.06 . Although an experimentally determined pKa value for 3-(Methoxymethyl)piperidin-1-amine has not been published in the public domain, computational predictions using analogous algorithms (ACD/Labs or similar consensus methods applied by ChemicalBook and chem960 for the 2- and 4-isomers) indicate that the pKa of 3-substituted N-aminopiperidines is systematically offset from their 4-substituted counterparts by approximately 0.1–0.2 log units due to differences in inductive and field effects transmitted through the piperidine ring . Even a 0.12–0.15 unit pKa difference translates to a meaningful shift in the fraction ionized at physiological pH 7.4, which directly influences passive membrane permeability, volume of distribution, and lysosomal trapping propensity .

Physicochemical profiling Ionization state Lead optimization

Lipophilicity (XlogP) Advantage of the Methoxymethyl Group Over the Methoxy Analog in 3-Position Piperidin-1-amines

The 3-methoxy analog (3-methoxypiperidin-1-amine, CAS 887591-22-2) has a computed XlogP of -0.1 [1], while the 2-methoxymethyl positional isomer has a computed XlogP of 0.3 . This difference of 0.4 log units is consistent with the addition of one methylene (–CH₂–) unit in the methoxymethyl (–CH₂OCH₃) group versus the methoxy (–OCH₃) group. For 3-(Methoxymethyl)piperidin-1-amine, the XlogP is predicted to be approximately 0.2–0.3, representing a moderate increase in lipophilicity that moves the compound closer to the optimal CNS drug-like range (XlogP 2–4) while still remaining below the threshold associated with elevated phospholipidosis risk [2].

Lipophilicity Drug-likeness SAR

Topological Polar Surface Area (TPSA) Comparison Reveals Equivalent CNS Drug-Like Characteristics Across Positional Isomers

All three positional isomers (2-, 3-, and 4-methoxymethyl) share an identical computed topological polar surface area (TPSA) of 38.5 Ų [1], which is identical to the TPSA of the 3-methoxy analog and well below the established threshold of 60–90 Ų for passive blood-brain barrier penetration [1]. This uniformity across isomers confirms that the TPSA metric alone cannot differentiate these compounds; however, when combined with the pKa and XlogP differences documented above, the 3-substituted isomer occupies a distinct position in a multi-parameter optimization (MPO) profile that is valuable for CNS drug discovery programs requiring fine control of ionization and lipophilicity.

TPSA CNS drug-likeness Blood-brain barrier permeability

Literature Precedent for Methoxymethyl as a Liability-Mitigating Substituent in Piperidine-Based CNS Drug Discovery

In a systematic medicinal chemistry optimization study of piperidine-based monoamine reuptake inhibitors, Wen et al. (2013) demonstrated that the incorporation of a methoxymethyl group—rather than other alkoxy or alkyl substituents—was critical to achieving a balance of potent reuptake inhibition (SERT, NET, DAT) and low risk of cationic amphiphilic drug (CAD) associated liabilities including CYP2D6 inhibition, hERG channel block, and phospholipidosis [1]. The study specifically identified that adjusting overall lipophilicity via the methoxymethyl side chain enabled compounds to maintain target potency (MED = 10 mg/kg p.o. in mouse tail suspension test) while remaining below the ClogP < 3.5 safety threshold [1].

CNS drug discovery Triple reuptake inhibitors CAD liability

Best Research and Industrial Application Scenarios for 3-(Methoxymethyl)piperidin-1-amine


CNS Lead Optimization Programs Requiring Fine pH-Dependent Ionization Tuning

Medicinal chemistry teams developing CNS-penetrant small molecules can use 3-(Methoxymethyl)piperidin-1-amine as a scaffold when the target candidate profile demands a slightly lower basicity (pKa ~7.9) than the 4-isomer (pKa ~8.06) to reduce lysosomal trapping while retaining adequate solubility for oral absorption . The predictable 0.12–0.17 pKa offset enables rational design of compounds with improved intracellular distribution in neuronal tissues.

Building Block for Triple Reuptake Inhibitor and Other Monoaminergic Modulator Series

Based on literature precedent demonstrating that the methoxymethyl substituent optimally balances monoamine transporter inhibition with low hERG and CYP2D6 liability, 3-(Methoxymethyl)piperidin-1-amine can serve as a privileged starting material for synthesizing novel analogs targeting depression, anxiety, or attention disorders where triple reuptake inhibition is the desired mechanism [1]. The N-amino group provides a convenient handle for amide, sulfonamide, or urea coupling to introduce target-specific pharmacophores.

Parallel Synthesis Libraries for Multi-Parameter Optimization (MPO) of CNS Candidates

The 3-substituted methoxymethyl isomer occupies a distinct MPO coordinate relative to the 2- and 4-isomers (different pKa and XlogP, identical TPSA). Procurement of 3-(Methoxymethyl)piperidin-1-amine alongside its positional isomers enables the construction of matched molecular pair (MMP) libraries that systematically probe the impact of substitution position on target potency, selectivity, and ADME properties without altering the core pharmacophoric elements .

Derivatization Platform for N-Functionalized Piperidine Pharmacophores

The primary N-amino group of 3-(Methoxymethyl)piperidin-1-amine is a versatile synthetic handle for generating N-acyl, N-sulfonyl, N-alkyl, and N-aryl derivatives. This enables the rapid exploration of structure-activity relationships (SAR) around the piperidine nitrogen while the 3-methoxymethyl substituent provides a fixed lipophilicity anchor that is documented to reduce off-target pharmacology when compared to more lipophilic alkyl substituents [1]. The compound is therefore suited for hit-to-lead and lead optimization campaigns in both academic and industrial medicinal chemistry settings.

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